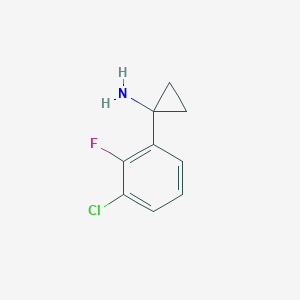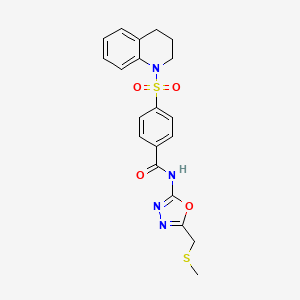
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be complex due to the presence of multiple heterocyclic rings (dihydroquinoline and oxadiazole). The presence of these rings, along with the sulfonyl and methylthio groups, could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The sulfonyl group could potentially undergo substitution reactions, while the oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity and influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds with structures similar to the one are often synthesized for their unique chemical properties and potential reactivity. For instance, the synthesis of bioactive molecules with fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole moieties has been explored for their biological and pharmacological screening, indicating a broad interest in the synthesis of complex heterocyclic compounds for diverse applications (Patel et al., 2009).
Pharmacological Screening
Complex molecules such as the one described often undergo pharmacological screening to assess their potential as therapeutic agents. Studies have shown the synthesis and characterization of quinazoline derivatives in search of hybrid molecules with diuretic and antihypertensive properties, indicating the therapeutic potential of complex compounds in addressing cardiovascular diseases (Rahman et al., 2014).
Anticancer Activity
Another significant area of research for such compounds is their anticancer potential. Novel structures like PI3K inhibitors and anticancer agents have been proposed based on bioisostere, where complex molecules are synthesized and evaluated for their antiproliferative activities in vitro, demonstrating the critical role of synthetic chemistry in developing new anticancer therapies (Shao et al., 2014).
Material Science Applications
Furthermore, complex molecules may find applications in material science, particularly in the synthesis and characterization of polymers with specific properties. For example, the synthesis of soluble polyimides from bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides indicates the potential use of complex heterocyclic compounds in creating advanced materials with desirable thermal and mechanical properties (Imai et al., 1984).
Safety and Hazards
Direcciones Futuras
Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and biological studies to investigate its potential pharmacological activities .
Mecanismo De Acción
Target of Action
The compound, also known as “F0593-0130” or “N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide”, is an innovative therapeutic agent that is currently being researched for its potential applications in treating autoimmune diseases . The primary targets of this compound are specific pathways implicated in the pathology of autoimmune disorders .
Mode of Action
The mechanism of action of this compound is centered around its ability to modulate the immune system . Autoimmune diseases arise when the body’s immune system mistakenly attacks its own cells and tissues, leading to chronic inflammation and tissue damage . This compound works by selectively inhibiting a critical component of the immune response, effectively reducing the abnormal immune activity that characterizes these diseases . Specifically, it targets and neutralizes a particular cytokine, a type of signaling protein that plays a pivotal role in the inflammatory process .
Biochemical Pathways
By neutralizing the specific cytokine, this compound helps to restore balance to the immune system, decreasing inflammation and preventing the progression of tissue damage . The affected pathways are those involved in the immune response and inflammation, which are key factors in the development and progression of autoimmune diseases .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and a halt in the progression of tissue damage . In the context of autoimmune diseases, these effects can lead to a decrease in symptoms and an improvement in the patient’s quality of life .
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-8-10-16(11-9-15)30(26,27)24-12-4-6-14-5-2-3-7-17(14)24/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMCTPUYDKHOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

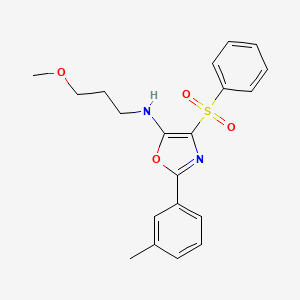

![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)
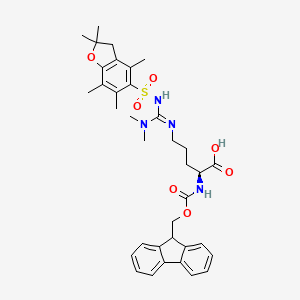
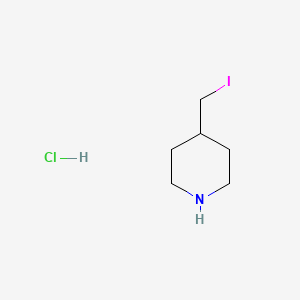

![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)
![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

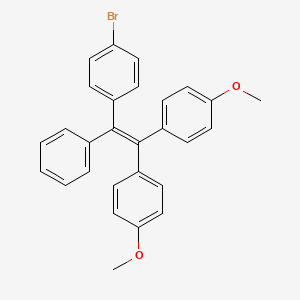
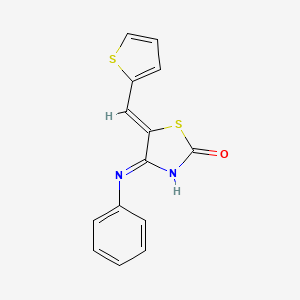
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
